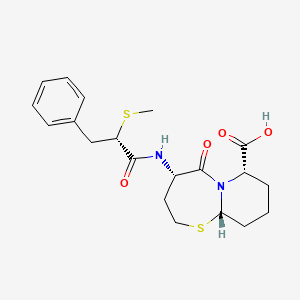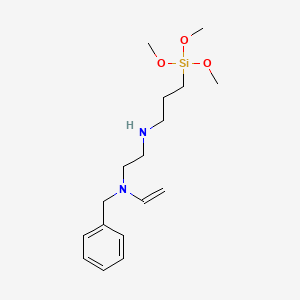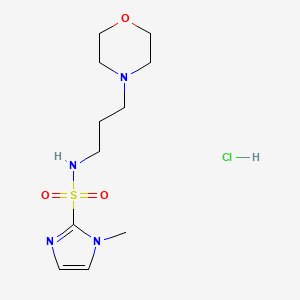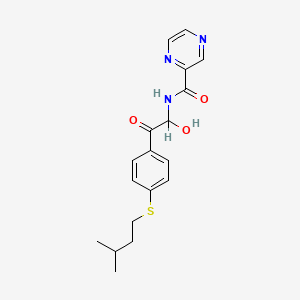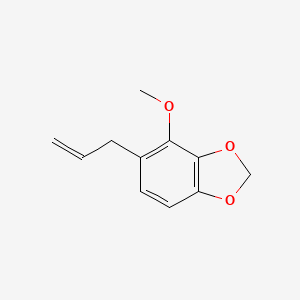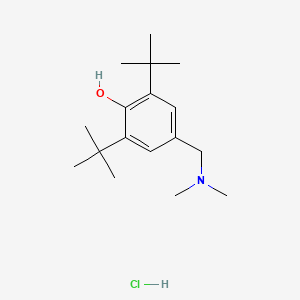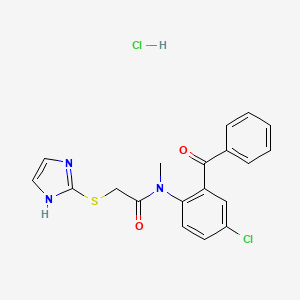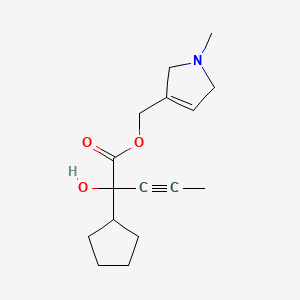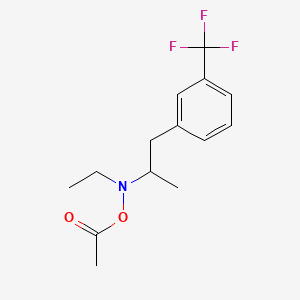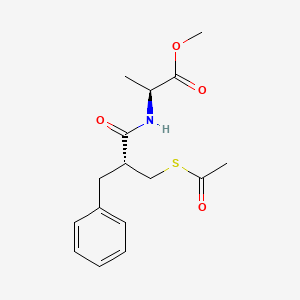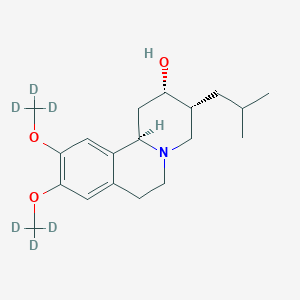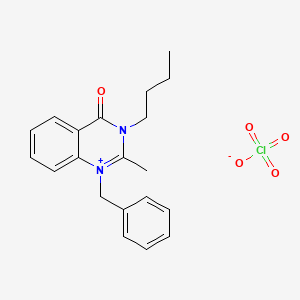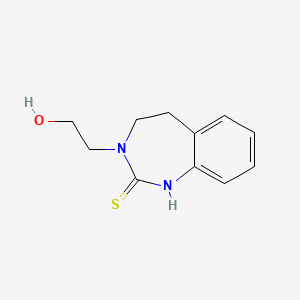
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)- is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of biological activities and therapeutic applications. This specific compound features a thione group, which can influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by the addition of an appropriate alkylating agent to introduce the hydroxyethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
化学反应分析
Types of Reactions
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding benzodiazepine-2-thiol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzodiazepine-2-thiol.
Substitution: Various substituted benzodiazepines depending on the nucleophile used.
科学研究应用
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
- 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
- 2,3-dihydro-1H-1,5-benzodiazepine-2-thione
Uniqueness
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)- is unique due to the presence of the hydroxyethyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
87744-52-3 |
|---|---|
分子式 |
C11H14N2OS |
分子量 |
222.31 g/mol |
IUPAC 名称 |
3-(2-hydroxyethyl)-4,5-dihydro-1H-1,3-benzodiazepine-2-thione |
InChI |
InChI=1S/C11H14N2OS/c14-8-7-13-6-5-9-3-1-2-4-10(9)12-11(13)15/h1-4,14H,5-8H2,(H,12,15) |
InChI 键 |
KIWUUYUFWDAYBW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=S)NC2=CC=CC=C21)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


